![molecular formula C19H24N6O3S B2983279 1-((2-amino-2-oxoethyl)thio)-4-isobutyl-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1105220-75-4](/img/structure/B2983279.png)
1-((2-amino-2-oxoethyl)thio)-4-isobutyl-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((2-amino-2-oxoethyl)thio)-4-isobutyl-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a useful research compound. Its molecular formula is C19H24N6O3S and its molecular weight is 416.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
Compounds with a similar [1,2,4]triazolo[4,3-a]quinazoline structure have been found to exhibit antiviral and antimicrobial activities .
Mode of Action
It’s known that triazole compounds, which are part of the compound’s structure, are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Biochemical Pathways
Compounds with similar structures have been found to inhibit topoisomerase ii , a crucial cellular enzyme that modifies DNA topology. This enzyme is involved in several replicative processes such as chromosome replication, recombination, transcription, and segregation .
Pharmacokinetics
It’s known that the presence of a piperazine subunit or its isosteres enhances the antimicrobial activity of the fused triazoles ring systems . This could potentially impact the compound’s bioavailability.
Result of Action
Compounds with similar structures have been found to exhibit cytotoxicity at certain concentrations . Some of these compounds have shown promising antiviral activity .
Action Environment
It’s known that the bioactivity of similar compounds can be enhanced through structural modifications such as the addition of a thioamide group .
特性
IUPAC Name |
1-(2-amino-2-oxoethyl)sulfanyl-4-(2-methylpropyl)-5-oxo-N-propan-2-yl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N6O3S/c1-10(2)8-24-17(28)13-6-5-12(16(27)21-11(3)4)7-14(13)25-18(24)22-23-19(25)29-9-15(20)26/h5-7,10-11H,8-9H2,1-4H3,(H2,20,26)(H,21,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNDLLLCTHMXLTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=C(C=C(C=C2)C(=O)NC(C)C)N3C1=NN=C3SCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3,4,5-trimethoxy-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2983196.png)
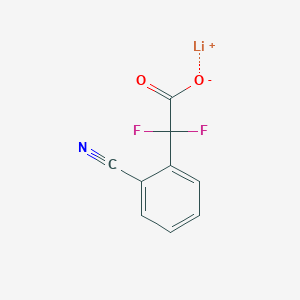
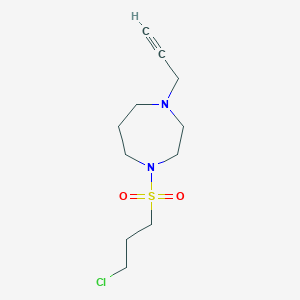
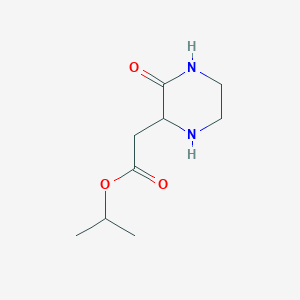
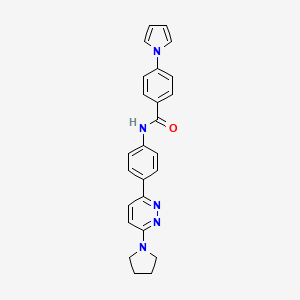
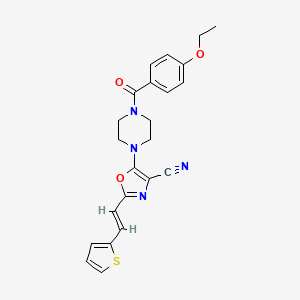
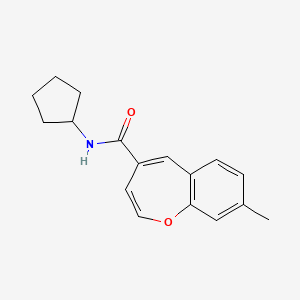
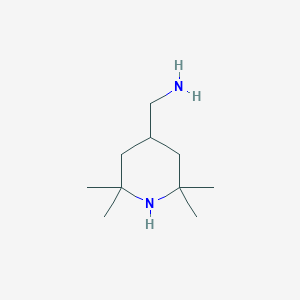
![N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenylacetamide](/img/structure/B2983209.png)
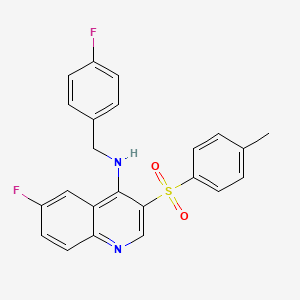
![2-benzyl-1-(pyrrolidin-1-ylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2983211.png)
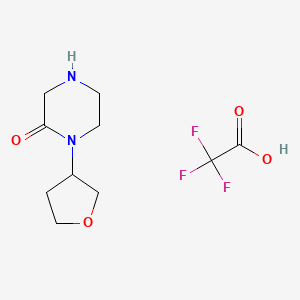
![4-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)quinazoline](/img/structure/B2983213.png)
![Ethyl (1R,5S)-6-azabicyclo[3.2.1]octane-5-carboxylate](/img/structure/B2983218.png)
